3-(2-Methoxyethoxy)propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

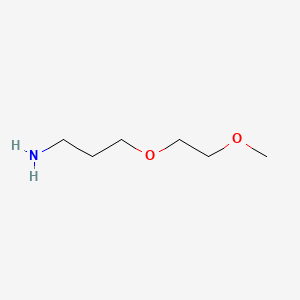

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-8-5-6-9-4-2-3-7/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGVOCGNHYMDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71782-42-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71782-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0068941 | |

| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54303-31-0 | |

| Record name | 3-(2-Methoxyethoxy)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54303-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyethoxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxyethoxy)propylamine (CAS Number 54303-31-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-(2-Methoxyethoxy)propylamine, CAS number 54303-31-0. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics, synthesis, safety and handling, and potential applications. This document consolidates key data into structured tables, outlines a detailed experimental protocol for its synthesis, and includes visualizations to illustrate its synthesis workflow and potential roles in medicinal chemistry.

Physicochemical Properties

This compound is a primary amine with an ether linkage, giving it unique solubility and reactivity characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54303-31-0 | [1][2] |

| Molecular Formula | C₆H₁₅NO₂ | [3][4] |

| Molecular Weight | 133.19 g/mol | [4] |

| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| SMILES | COCCOCCCN | [4] |

| InChI Key | PWGVOCGNHYMDLS-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | [4] |

| logP (octanol-water partition coefficient) | -0.0018 (calculated) | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 6 | [4] |

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process: the cyanoethylation of 2-methoxyethanol followed by the hydrogenation of the resulting nitrile.

Experimental Protocol: Synthesis of this compound

This protocol is based on established patent literature.

Step 1: Synthesis of 3-(2-Methoxyethoxy)propionitrile

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2-methoxyethanol.

-

Catalyst and Inhibitor: Add a catalytic amount of a strong base, such as sodium methoxide. To prevent polymerization of acrylonitrile, a small amount of a polymerization inhibitor like hydroquinone is also added.

-

Addition of Acrylonitrile: While maintaining the reaction temperature between 25-30 °C with cooling, slowly add acrylonitrile dropwise to the stirred mixture. The molar ratio of 2-methoxyethanol to acrylonitrile should be approximately 1:1 to 1:1.1.

-

Reaction Completion: After the addition is complete, continue stirring at the same temperature for about 60 minutes. The reaction can be monitored by gas chromatography to ensure the consumption of acrylonitrile.

-

Neutralization and Distillation: Neutralize the reaction mixture with a strong acid, such as sulfuric acid, to a pH of 7. The resulting salt will precipitate. The crude 3-(2-methoxyethoxy)propionitrile is then purified by distillation.

Step 2: Hydrogenation of 3-(2-Methoxyethoxy)propionitrile to this compound

-

Catalyst and Solvent: In a high-pressure reactor, place the purified 3-(2-methoxyethoxy)propionitrile and a suitable hydrogenation catalyst, such as a Raney nickel-cobalt-chromium composite.

-

Ammonia Addition: Introduce ammonia into the reactor. Ammonia is used to suppress the formation of secondary amines during the hydrogenation process.

-

Hydrogenation: The reaction is carried out under a hydrogen pressure of 3-4 MPa and at a temperature of 90-100 °C. The reaction is typically complete within 4-5 hours.

-

Purification: After the reaction, the catalyst is filtered off, and the crude this compound is purified by distillation to yield the final product.

Spectroscopic Data

While a full analysis requires access to raw spectral data, the expected features of the NMR, IR, and mass spectra are described below based on the molecular structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet), the two methylene groups of the ethoxy moiety (triplets), the methylene group adjacent to the nitrogen (a triplet), the central methylene group of the propyl chain (a multiplet), and the amine protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum should exhibit six unique signals corresponding to each of the six carbon atoms in different chemical environments.[5] The carbon of the methoxy group will be the most upfield, followed by the carbons of the propyl and ethoxy chains, with the carbon attached to the nitrogen being the most downfield among the aliphatic carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for:

-

N-H stretching of the primary amine group (a broad doublet in the region of 3300-3500 cm⁻¹).

-

C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹).

-

N-H bending (scissoring) vibration (around 1600 cm⁻¹).

-

C-O-C stretching of the ether linkage (a strong band in the region of 1100-1150 cm⁻¹).

3.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 133. The fragmentation pattern would likely involve the loss of small neutral molecules and the formation of characteristic amine and ether fragments. A prominent peak would be expected from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a fragment at m/z = 30 ([CH₂NH₂]⁺).

Safety and Handling

This compound is classified as a hazardous material.[4] Adherence to appropriate safety protocols is essential when handling this compound.

Table 2: GHS Hazard Information for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Flammable Liquids | No Pictogram | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage |

Precautionary Statements (selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

Applications and Relevance in Drug Development

While this compound is not a pharmaceutical agent itself, its structural motifs—a primary amine and a short polyethylene glycol (PEG)-like ether chain—make it and similar molecules of interest in medicinal chemistry and drug development for several potential applications.

5.1. As a Linker Molecule

The molecule's linear structure with a terminal amine group makes it a suitable candidate for use as a linker or spacer in the synthesis of more complex molecules. The amine provides a reactive handle for conjugation to other molecules, such as drugs, targeting ligands, or carrier proteins.[6][7][8] The methoxyethoxy portion of the molecule imparts hydrophilicity, which can be advantageous in improving the solubility and pharmacokinetic properties of drug conjugates.[9][10]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS#:54303-31-0 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. spectrabase.com [spectrabase.com]

- 6. adcreview.com [adcreview.com]

- 7. benchchem.com [benchchem.com]

- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 10. What are PEG Linkers? | BroadPharm [broadpharm.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(2-Methoxyethoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyethoxy)propylamine, with CAS number 54303-31-0, is a primary amine that serves as a versatile intermediate in various chemical syntheses.[1] Its unique molecular structure, featuring both an ether and an amine functional group, makes it a valuable building block in the production of a range of compounds, including dyes and corrosion inhibitors. This guide provides a detailed overview of its core physicochemical properties, synthesis, and safety information, presented in a format tailored for technical experts in the field.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is essential for its handling, application in synthetic protocols, and for computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ | [2][3] |

| Molecular Weight | 133.19 g/mol | [2][3][4] |

| Appearance | Clear liquid | [4] |

| Odor | Characteristic amine-like | [4] |

| Boiling Point | ~170 - 175 °C | [4] |

| 186.2 ± 15.0 °C at 760 mmHg | [5] | |

| 79 °C @ 12 Torr | [3] | |

| Density | ~0.92 - 0.94 g/cm³ | [4] |

| 0.9 ± 0.1 g/cm³ | [5] | |

| Solubility in Water | Soluble to a certain extent | [4] |

| Flash Point | ~60 - 70 °C | [4] |

| Vapor Pressure | Low at room temperature | [4] |

| Purity | ≥95% | [2] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | [2] |

| LogP | -0.0018 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 6 | [2] |

Synthesis of this compound

The primary method for the industrial synthesis of this compound involves a two-step process: a condensation reaction followed by a hydrogenation reaction.[1][6]

Experimental Protocol:

Step 1: Condensation Reaction

-

Ethylene glycol monomethyl ether is charged into a reactor.

-

Sodium methoxide and hydroquinone are added to the reactor while stirring.[1]

-

Acrylonitrile is then added dropwise. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile is maintained at 1:1 to 1:1.1.[1]

-

The reaction temperature is kept between 25 and 30 °C during the addition of acrylonitrile.[1]

-

After the addition is complete, the reaction mixture is maintained at the same temperature for approximately 60 minutes to ensure the completion of the condensation reaction, yielding 3-(2-methoxyethoxy)-propionitrile.[1]

Step 2: Hydrogenation Reaction

-

The resulting 3-(2-methoxyethoxy)-propionitrile is transferred to a hydrogenation reactor.

-

Ammonia is introduced into the reactor.[1]

-

The liquid-phase catalytic hydrogenation is carried out in the presence of a Raney nickel-cobalt-chromium composite catalyst.[1]

-

The reaction is conducted at a temperature of 90-100 °C and a pressure of 3-4 MPa for about 4 hours.[1]

-

The weight ratio of 3-(2-methoxyethoxy)-propionitrile to the catalyst to ammonia is approximately 4000-4500 : 20-30 : 8500-9000.[1]

Step 3: Purification

-

Following the hydrogenation, the crude product is purified by distillation.[1]

-

A small amount of low-boiling fraction is first removed at normal pressure.[1]

-

The main middle fraction, which is the purified this compound, is then collected.[1]

Synthesis Workflow

Caption: Synthesis workflow of this compound.

Safety Information

This compound is classified as a hazardous chemical. It is harmful if swallowed and can cause severe skin burns and eye damage.[7][8] It is also harmful to aquatic life with long-lasting effects.[7][8] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this substance.[7] It should be stored in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][7]

Applications

This compound is a valuable intermediate in the chemical industry. Its primary applications include:

-

Dye Synthesis: It serves as a key intermediate in the synthesis of certain disperse dyes.[1]

-

Corrosion Inhibition: It is used as a corrosion inhibitor, particularly in the petrochemical industry.[1]

-

Emulsification: It can be used as an ionic emulsifier.[1]

References

- 1. CN1733702A - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 3-(2'-Methoxy)-Ethoxy Propylamine Manufacturer & Supplier in China | Properties, Uses, Safety Data [nj-finechem.com]

- 5. This compound | CAS#:54303-31-0 | Chemsrc [chemsrc.com]

- 6. CN100386306C - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on 3-(2-Methoxyethoxy)propylamine

This guide provides a detailed overview of the molecular structure and properties of 3-(2-Methoxyethoxy)propylamine, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development.

Molecular Properties

This compound is a primary amine with a methoxyethoxy substituent. Its chemical properties are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO₂ | [1] |

| Molecular Weight | 133.19 g/mol | [1][2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg | [2] |

| SMILES | COCCOCCCN | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of atoms and functional groups within the molecule.

Caption: Molecular structure of this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols for determining the properties listed are standard analytical chemistry techniques and are not detailed here.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyethoxy)propylamine from Ethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine compound. It serves as a crucial intermediate in the manufacturing of various fine chemicals, including disperse dyes like disperse turquoise blue S-GL, as well as finding applications as a corrosion inhibitor and an ionizing emulsifier in the petrochemical industry.[1] The synthesis originates from ethylene glycol monomethyl ether and proceeds through a two-step reaction pathway involving a condensation reaction followed by hydrogenation.[1]

Reaction Pathway

The synthesis of this compound from ethylene glycol monomethyl ether is a two-step process. The first step is a cyanoethylation reaction, where ethylene glycol monomethyl ether undergoes an addition reaction with acrylonitrile to form 3-(2-methoxyethoxy)-propionitrile. This is followed by the catalytic hydrogenation of the nitrile group to yield the final product, this compound.[1]

Step 1: Condensation Reaction (Cyanoethylation)

CH₃OCH₂CH₂OH + CH₂=CHCN → CH₃OCH₂CH₂OCH₂CH₂CN

Ethylene Glycol Monomethyl Ether + Acrylonitrile → 3-(2-Methoxyethoxy)-propionitrile

Step 2: Hydrogenation Reaction

CH₃OCH₂CH₂OCH₂CH₂CN + 2H₂ → CH₃OCH₂CH₂OCH₂CH₂CH₂NH₂

3-(2-Methoxyethoxy)-propionitrile + Hydrogen → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis process, including reaction conditions and yields, as derived from established experimental protocols.[1]

| Parameter | Step 1: Condensation | Step 2: Hydrogenation |

| Reactants | Ethylene Glycol Monomethyl Ether, Acrylonitrile | 3-(2-Methoxyethoxy)-propionitrile, Hydrogen, Ammonia |

| Catalyst | Sodium Methoxide | Raney Nickel-Cobalt-Chromium Composite |

| Inhibitor | Hydroquinone | - |

| Molar Ratio (Reactants) | Ethylene Glycol Monomethyl Ether : Acrylonitrile = 1 : 1-1.1 | - |

| Weight Ratio | - | 3-(2-Methoxyethoxy)-propionitrile : Catalyst : Ammonia = 4000-4500 : 20-30 : 8500-9000 |

| Temperature | 25-30 °C | 90-100 °C |

| Pressure | Atmospheric | 3-4 MPa |

| Reaction Time | 3 hours (dropwise addition) + 1 hour (warming) | 4 hours ± 0.5 hours |

| Product Yield | - | >91% (overall) |

| Product Purity | - | >99.5% |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 3-(2-Methoxyethoxy)-propionitrile (Condensation Reaction)

-

Reactor Setup: A suitable reaction vessel is charged with 410 kg of ethylene glycol monomethyl ether.

-

Catalyst and Inhibitor Addition: To the ethylene glycol monomethyl ether, add 5 kg of sodium methoxide (catalyst) and 0.33 kg of hydroquinone (polymerization inhibitor).[1]

-

Stirring: The mixture is stirred thoroughly to ensure homogeneity.

-

Acrylonitrile Addition: Slowly add 284 kg of acrylonitrile dropwise to the reaction mixture over a period of 3 hours. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile should be maintained between 1:1 and 1:1.1.[1]

-

Temperature Control: Throughout the addition of acrylonitrile, the reaction temperature must be carefully controlled and maintained between 25°C and 30°C.[1]

-

Post-Reaction Warming: After the dropwise addition of acrylonitrile is complete, the reaction mixture is kept at the same temperature and stirred for an additional 60 ± 10 minutes to ensure the reaction goes to completion.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography to determine the endpoint.[1]

Step 2: Synthesis of this compound (Hydrogenation Reaction)

-

Intermediate Preparation: The crude 3-(2-methoxyethoxy)-propionitrile from the previous step is purified by distillation.

-

Reactor Charging: The purified, colorless liquid of 3-(2-methoxyethoxy)-propionitrile is introduced into a high-pressure hydrogenation reactor.

-

Ammonia and Catalyst Addition: Ammonia is introduced into the reactor, followed by the addition of a Raney nickel-cobalt-chromium composite catalyst. The weight ratio of 3-(2-methoxyethoxy)-propionitrile to catalyst to ammonia should be in the range of 4000-4500 : 20-30 : 8500-9000.[1]

-

Hydrogenation Conditions: The liquid-phase catalytic hydrogenation is carried out at a temperature of 90-100°C and a pressure of 3-4 MPa.[1]

-

Reaction Time: The reaction is allowed to proceed for 4 hours ± 0.5 hours.[1]

-

Product Isolation and Purification: After the reaction is complete, the crude product is purified by rectification to obtain the final product, this compound, with a purity greater than 99.5%. The overall yield of the two-step process is reported to be 91%.[1]

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthetic pathway of this compound.

Caption: Experimental workflow for the synthesis process.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyethoxy)propylamine via Hydrogenation of 3-(2-Methoxyethoxy)-propionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine with applications as an intermediate in the synthesis of disperse dyes and as a corrosion inhibitor and ionic emulsifier in the petrochemical industry. The primary focus of this document is the catalytic hydrogenation of 3-(2-methoxyethoxy)-propionitrile, a key step in the production of high-purity this compound.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation reaction of ethylene glycol monomethyl ether with acrylonitrile to produce the intermediate, 3-(2-methoxyethoxy)-propionitrile. This is followed by the catalytic hydrogenation of the nitrile group to yield the desired primary amine.[1]

Experimental Protocols

Synthesis of 3-(2-methoxyethoxy)-propionitrile (Precursor)

A common method for the synthesis of the propionitrile precursor involves the addition condensation of ethylene glycol monomethyl ether and acrylonitrile.[1]

Protocol:

-

To a reaction vessel containing ethylene glycol monomethyl ether, a catalyst such as sodium methoxide and a polymerization inhibitor like hydroquinone are added and stirred.

-

Acrylonitrile is then added dropwise while maintaining the reaction temperature between 25-30°C.

-

The molar ratio of ethylene glycol monomethyl ether to acrylonitrile is typically maintained at 1:1 to 1.1.

-

After the addition of acrylonitrile is complete, the reaction mixture is held at the same temperature for approximately 60 minutes to ensure the completion of the reaction.

-

The resulting crude 3-(2-methoxyethoxy)-propionitrile is then purified by distillation.

Hydrogenation of 3-(2-methoxyethoxy)-propionitrile

The catalytic hydrogenation of 3-(2-methoxyethoxy)-propionitrile to this compound is a critical step that dictates the purity and yield of the final product. A patented process outlines a high-yield procedure using a specific composite catalyst.[1]

Protocol:

-

The purified 3-(2-methoxyethoxy)-propionitrile is charged into a high-pressure reactor.

-

A Raney nickel-cobalt-chromium composite catalyst is added to the reactor.

-

Liquid ammonia is introduced into the reactor. The presence of ammonia is crucial for suppressing the formation of secondary and tertiary amine by-products.

-

The reactor is pressurized with hydrogen and heated to the desired reaction temperature.

-

The reaction is carried out with stirring for a specified duration.

-

Upon completion, the reactor is cooled, and the ammonia is recovered for recycling.

-

The crude product is then purified by rectification to obtain high-purity this compound.[1]

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative data for the hydrogenation of 3-(2-methoxyethoxy)-propionitrile as described in the patent literature.[1]

| Parameter | Value |

| Reactant Ratios (by weight) | |

| 3-(2-methoxyethoxy)-propionitrile | 4000 - 4500 parts |

| Raney Ni-Co-Cr Catalyst | 20 - 30 parts |

| Ammonia | 8500 - 9000 parts |

| Reaction Conditions | |

| Temperature | 90 - 100 °C |

| Pressure | 3 - 4 MPa |

| Reaction Time | 4 ± 0.5 hours |

| Product Characteristics | |

| Purity (after rectification) | > 99.5% |

| Overall Yield | 91% |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the synthesis and purification process.

Discussion of Key Process Parameters

-

Catalyst: The use of a Raney nickel-cobalt-chromium composite catalyst is specified in the high-yield synthesis.[1] Raney-type catalysts, particularly nickel and cobalt, are well-known for their high activity in nitrile hydrogenation. The presence of multiple metals in the composite likely enhances catalytic activity and stability.

-

Ammonia: The addition of a significant excess of ammonia is a critical factor in achieving high selectivity for the primary amine. Ammonia helps to suppress the formation of secondary and tertiary amines, which are common byproducts in nitrile hydrogenation reactions.

-

Temperature and Pressure: The reaction is conducted under elevated temperature and pressure to ensure a reasonable reaction rate and to maintain the reactants in the appropriate phase. The specified ranges of 90-100°C and 3-4 MPa are typical for industrial-scale nitrile hydrogenations.[1]

-

Purification: Rectification, or fractional distillation, is employed to separate the final product from any unreacted starting material, byproducts, and residual solvent, resulting in a high-purity product.[1]

Conclusion

The synthesis of this compound via the hydrogenation of 3-(2-methoxyethoxy)-propionitrile is a well-established industrial process. The use of a Raney nickel-cobalt-chromium composite catalyst in the presence of excess ammonia under optimized temperature and pressure conditions allows for the production of the desired primary amine with high purity and yield. This technical guide provides a detailed protocol and key process parameters that can serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research could focus on the development of alternative, non-noble metal catalysts and the exploration of continuous flow processes to further enhance the efficiency and sustainability of this synthesis.

References

Spectroscopic Profile of 3-(2-Methoxyethoxy)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Methoxyethoxy)propylamine (CAS No. 54303-31-0), a molecule of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and functional groups.

Molecular Structure and Properties

-

Molecular Formula: C₆H₁₅NO₂

-

Molecular Weight: 133.19 g/mol [1]

-

IUPAC Name: 3-(2-Methoxyethoxy)propan-1-amine

-

Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Based on analogous compounds and general principles of NMR spectroscopy, the following proton NMR signals are predicted for this compound in a deuterated chloroform (CDCl₃) solvent, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | t | 2H | -O-CH₂ -CH₂-NH₂ |

| ~3.50 | t | 2H | -O-CH₂ -CH₂-O- |

| ~3.45 | t | 2H | -CH₂-CH₂ -O- |

| 3.35 | s | 3H | CH₃ -O- |

| ~2.75 | t | 2H | -CH₂-CH₂ -NH₂ |

| ~1.75 | p | 2H | -CH₂-CH₂ -CH₂- |

| ~1.40 | s (broad) | 2H | -NH₂ |

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The following data is based on available spectral databases.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~72.0 | -O-C H₂-CH₂-O- |

| ~70.5 | -O-C H₂-CH₂-NH₂ |

| ~70.0 | -CH₂-C H₂-O- |

| ~59.0 | C H₃-O- |

| ~40.0 | -CH₂-C H₂-NH₂ |

| ~31.5 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for this compound would be consistent with a primary amine and an ether.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1120 - 1085 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. While a publicly available mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be described.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 133.

-

Major Fragmentation Pathways:

-

Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a propyl ether radical to give a fragment at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak for primary amines.

-

Cleavage of the C-O bonds in the ether linkage.

-

Loss of small neutral molecules such as H₂O or CH₂O.

-

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: The sample is diluted to a concentration of approximately 1 µg/mL in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquisition (ESI):

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

-

Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 10-200.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 3-(2-Methoxyethoxy)propylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(2-Methoxyethoxy)propylamine in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow diagram to guide experimental design.

Introduction to this compound

This compound is a primary amine with the chemical formula C6H15NO2. It possesses both a polar amine group and an ether linkage, as well as a moderately non-polar alkyl chain. This amphiphilic nature suggests a broad solubility profile. It is a clear, colorless liquid with an ammonia-like odor and is known to be miscible with water and a range of common organic solvents. Aliphatic amines, in general, exhibit significant solubility in organic solvents, particularly polar ones.[1] The principle of "like dissolves like" is a key determinant of solubility, where substances with similar polarities tend to be miscible.[2]

Quantitative Solubility Data

While specific quantitative solubility data (in g/L or mol/L) for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, several sources report on its miscibility. The following table summarizes the available qualitative solubility information. For many common solvents, this compound is considered completely miscible.

| Solvent Category | Solvent | Reported Solubility/Miscibility |

| Polar Protic | Water | Completely Miscible |

| Ethanol | Miscible | |

| Polar Aprotic | Acetone | Miscible |

| Toluene | Miscible | |

| Non-Polar | Hexane | Miscible |

Note: "Miscible" indicates that the two substances form a homogeneous solution in all proportions.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid amine like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight caps

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Add a known volume of the selected organic solvent to a series of glass vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved amine) should be visible.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Gentle agitation should be maintained to facilitate mixing.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the undissolved phase to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved droplets of the amine.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally using the protocol outlined above.

References

3-(2-Methoxyethoxy)propylamine safety data sheet and handling precautions

Disclaimer: This document provides a summary of available information on 3-(2-Methoxyethoxy)propylamine. A complete Safety Data Sheet (SDS) containing comprehensive hazard and safety information was not publicly available at the time of writing. The information provided herein is for guidance only and should not be considered a substitute for a substance-specific SDS obtained from the chemical supplier. Always consult the official SDS before handling this chemical.

Chemical Identification and Properties

This compound is a primary amine containing an ether linkage. Its chemical structure and basic properties are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 54303-31-0 |

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 133.19 g/mol |

| Synonyms | 3-(2-methoxyethoxy)propan-1-amine, FENTAMINE OPA-ME, 1-Propanamine, 3-(2-methoxyethoxy)- |

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 69.4 ± 27.7 °C | |

| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C | |

| Refractive Index | 1.426 | |

| Purity | ≥95% | |

| Storage Temperature | 4°C, protect from light |

Hazard Identification and Classification

A complete Globally Harmonized System (GHS) classification for this compound is not available in the public domain. However, based on the general properties of similar aliphatic amines, it should be handled as a potentially hazardous substance. Amines are often corrosive, flammable, and can be skin and respiratory irritants.

Table 2: GHS Hazard Classification (Incomplete)

| Hazard Class | Classification |

| Acute Toxicity (Oral) | Data not available |

| Skin Corrosion/Irritation | Data not available |

| Serious Eye Damage/Irritation | Data not available |

| Flammable Liquids | Data not available (Flash point suggests it is a combustible liquid) |

Handling and Storage Precautions

The following are general handling and storage precautions for liquid amines and should be adapted based on the specific information provided in the supplier's SDS.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Handle in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and ground all equipment when transferring large quantities.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

Follow the recommended storage temperature of 4°C and protect from light.

Emergency Procedures

The following are general emergency procedures and are not a substitute for the specific guidance in the SDS.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the contaminated material in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting. This workflow is a general guideline and must be adapted to specific experimental protocols and the information in the chemical's SDS.

Caption: General laboratory workflow for handling liquid chemicals.

Toxicological Information

No specific toxicological data, such as LD50 or LC50 values, for this compound were found in the publicly available literature.

Table 4: Toxicological Data

| Test | Route | Species | Value |

| LD50 | Oral | Not available | Not available |

| LD50 | Dermal | Not available | Not available |

| LC50 | Inhalation | Not available | Not available |

Conclusion

While some basic physical and chemical properties of this compound are available, a comprehensive safety and toxicological profile is lacking in the public domain. Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound. The primary directive is to obtain and thoroughly review the Safety Data Sheet from the supplier before any work is initiated. The general safety precautions for handling liquid amines should be strictly followed in the interim.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-Methoxyethoxy)propylamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 3-(2-Methoxyethoxy)propylamine is limited. This guide provides a comprehensive theoretical framework, outlines recommended experimental protocols for its characterization, and presents hypothetical decomposition pathways based on the known chemistry of related compounds.

Introduction

This compound is a bifunctional molecule containing both a primary amine and an ether linkage. Its utility in various chemical syntheses, including pharmaceutical and materials science applications, necessitates a thorough understanding of its thermal stability. Thermal decomposition can impact not only the efficacy and safety of manufacturing processes but also the shelf-life and degradation profile of resulting products. This document serves as a technical guide for researchers investigating the thermal properties of this compound, providing a foundation for experimental design and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of appropriate handling, storage, and analytical procedures.

| Property | Value |

| CAS Number | 54303-31-0 |

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 133.19 g/mol |

| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg[1] |

| Flash Point | 69.4 ± 27.7 °C[2] |

| Density | 0.9 ± 0.1 g/cm³[1] |

| Storage | 4°C, protect from light[3] |

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through mechanisms characteristic of primary amines and ethers. At elevated temperatures, bond cleavage is likely to occur at the C-N, C-O, and C-C bonds. Potential decomposition pathways include:

-

C-N Bond Cleavage: Homolytic or heterolytic cleavage of the C-N bond can lead to the formation of ammonia and various hydrocarbon fragments. For primary amines, β-elimination is a common pathway, which in this case could be influenced by the ether oxygen.[4][5][6]

-

Ether Linkage Scission: The C-O bonds in the methoxyethoxy group are susceptible to thermal cleavage. Pyrolysis of ethers often proceeds via radical chain mechanisms, potentially yielding a variety of smaller, volatile molecules such as aldehydes, alcohols, and alkanes.[7][8]

-

Intramolecular Rearrangements: The presence of both an amine and an ether functionality could facilitate intramolecular reactions, leading to the formation of cyclic byproducts.

A hypothetical decomposition pathway is visualized in the diagram below, illustrating potential initial fragmentation points.

Caption: Hypothetical initial decomposition pathways for this compound.

Recommended Experimental Protocols

To empirically determine the thermal stability and decomposition products of this compound, a suite of thermal analysis techniques is recommended. The logical workflow for these experiments is outlined below.

Caption: Recommended logical workflow for the comprehensive thermal analysis.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the onset of decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place approximately 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).[9]

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

-

Temperature Program:

-

Data Collection: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events such as melting, boiling, and decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan to contain the liquid and its vapor.[9] Prepare an identical empty, sealed pan as a reference.

-

Atmosphere: Use an inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50°C) if low-temperature transitions are of interest, or at room temperature.

-

Ramp the temperature to a point just beyond the final decomposition temperature determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.[10]

-

-

Data Collection: Record the heat flow as a function of temperature. Endothermic peaks will indicate events like boiling, while sharp exothermic peaks often correspond to decomposition.

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature, and the resulting fragments are separated by GC and identified by MS.[1][11]

Experimental Protocol:

-

Pyrolyzer Setup: Set the pyrolysis temperature based on the TGA data. A temperature within the main decomposition region (e.g., the temperature at the maximum rate of mass loss, Tmax) is typically chosen. A multi-step analysis at different temperatures can also be informative.[11]

-

Sample Preparation: Place a small amount of the liquid sample (typically a few microliters) into a pyrolysis sample cup.

-

Pyrolysis: Rapidly heat the sample to the set temperature in an inert atmosphere (Helium) and hold for a short period (e.g., 15-30 seconds).

-

GC Separation: The pyrolysis products are swept into a GC column (a non-polar or mid-polar column is a good starting point) for separation. A typical GC oven program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

MS Detection: The separated compounds are introduced into a mass spectrometer. The electron ionization (EI) mode is standard for creating fragment libraries.

-

Data Analysis: Identify the decomposition products by comparing their mass spectra to a reference library (e.g., NIST).

Caption: Detailed experimental workflow for TGA, DSC, and Py-GC-MS analysis.

Data Presentation

The quantitative data obtained from the recommended experiments should be summarized in structured tables for clarity and comparative analysis.

Table 2: Summary of TGA Data

| Parameter | Value (°C) |

|---|---|

| Onset of Decomposition (T_onset) | |

| Temperature at 5% Mass Loss (T₅%) | |

| Temperature at 10% Mass Loss (T₁₀%) | |

| Temperature of Maximum Decomposition Rate (T_max) |

| Residual Mass at 600°C (%) | |

Table 3: Summary of DSC Data

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|---|

| Boiling | |||

| Decomposition (Exotherm) |

| Other Transitions | | | |

Table 4: Identified Decomposition Products by Py-GC-MS

| Retention Time (min) | Identified Compound | Molecular Formula | Match Quality (%) |

|---|---|---|---|

| | | | |

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is critical for its safe and effective use. While specific experimental data is not yet widely published, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to perform a thorough investigation. The application of TGA, DSC, and Py-GC-MS, as outlined, will yield crucial data on decomposition temperatures, associated energetic changes, and the chemical nature of the degradation products, thereby filling the current knowledge gap.

References

- 1. filab.fr [filab.fr]

- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. allschoolabs.com [allschoolabs.com]

- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

A Technical Guide to 3-(2-Methoxyethoxy)propylamine: Commercial Availability, Purity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine used as an intermediate in the synthesis of various compounds, including disperse dyes and corrosion inhibitors. This document details its commercial availability, purity grades, and the analytical methodologies for its quality control.

Commercial Suppliers and Purity Grades

This compound is readily available from a range of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99.5%. Higher purity grades are often required for applications in pharmaceutical and materials science research where impurity profiles can significantly impact outcomes. Below is a summary of representative commercial suppliers and their offered purity grades.

| Supplier/Manufacturer | Purity Grade (%) | Notes |

| ChemScene | ≥95 | Research and development quantities.[1] |

| Xiamen Equation Chemical Co., Ltd | Industrial Grade | Manufacturer in China.[2] |

| Hangzhou Leap Chem Co., Ltd. | 99.00 | Listed on ECHEMI.[2] |

| Hefei Heyu Chemical New Materials Co., Ltd. | 99 | Listed on ECHEMI.[2] |

| Shanghai Jinghui Industrial Co., Ltd | 0.99 | Listed on ECHEMI.[2] |

| Zhongshan Xingrui Chemical Co., Ltd. | 99.0 | Listed on ChemSrc. |

| Patent-Described Purity | >99.5 | A patented production process reports achieving a purity of over 99.5%.[3][4] |

Synthesis and Potential Impurities

The synthesis of this compound, as described in patent literature, provides insight into the potential impurity profile of the final product.[3] A common synthetic route involves the reaction of ethylene glycol monomethyl ether with acrylonitrile, followed by the hydrogenation of the resulting nitrile.

Based on this synthesis, a typical impurity profile might include:

| Impurity | Source |

| Unreacted 3-(2-methoxyethoxy)propionitrile | Incomplete hydrogenation. |

| Ethylene glycol monomethyl ether | Unreacted starting material. |

| Acrylonitrile | Unreacted starting material. |

| Water | Present in reagents or formed during side reactions. |

| Secondary or tertiary amine byproducts | Formed during the hydrogenation step. |

| Catalyst residues | Trace amounts of the hydrogenation catalyst (e.g., Raney nickel-cobalt-chromium). |

Quality Control and Analytical Methodologies

Ensuring the purity of this compound is critical for its intended application. The primary analytical techniques for determining the purity and impurity profile of aliphatic amines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Representative Gas Chromatography (GC) Protocol for Purity Determination

Gas chromatography is a robust method for separating and quantifying volatile and semi-volatile compounds like this compound. Due to the basic nature of amines, which can lead to peak tailing on standard GC columns, a deactivated column is essential for accurate analysis.[5]

Sample Preparation:

A dilute solution of this compound is prepared in a suitable solvent such as methanol or isopropanol. An internal standard may be added for improved quantitative accuracy.

GC Conditions:

| Parameter | Value |

| Column | Capillary column with a polar stationary phase (e.g., polyethylene glycol) or a specially deactivated column for amine analysis. |

| Carrier Gas | Helium or Nitrogen at a constant flow rate. |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |

| Injection Volume | 1 µL |

Representative High-Performance Liquid Chromatography (HPLC) Protocol for Purity Determination

HPLC can also be employed for the analysis of this compound, particularly for non-volatile impurities or when derivatization is used to enhance detection.[6]

Sample Preparation:

The sample is dissolved in the mobile phase. Derivatization with a UV-active agent may be performed to improve detection by a UV detector.

HPLC Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm). |

| Mobile Phase | A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer at a slightly acidic pH). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV detector at a wavelength appropriate for the derivatizing agent, or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for underivatized amine. |

| Injection Volume | 10 µL |

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, based on a common industrial process.[3]

Quality Control Logic

The following diagram outlines the logical workflow for the quality control of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. CN1733702A - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]

- 4. CN100386306C - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Synthesis of 3-(2-Methoxyethoxy)propylamine: A Technical Guide to the Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reaction mechanism for the synthesis of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine used as an intermediate in the production of various chemicals, including dyes and corrosion inhibitors. The synthesis is primarily achieved through a two-step process involving a base-catalyzed cyanoethylation followed by catalytic hydrogenation. This document outlines the underlying mechanisms of these reactions, presents quantitative data from established industrial processes, provides detailed experimental protocols, and visualizes the reaction pathways.

Core Reaction Pathway

The industrial synthesis of this compound is predominantly a two-stage process:

-

Step 1: Condensation Reaction (Cyanoethylation) : Ethylene glycol monomethyl ether (2-methoxyethanol) undergoes a Michael addition reaction with acrylonitrile. This reaction is catalyzed by a base, typically sodium methoxide, to produce 3-(2-methoxyethoxy)propionitrile.[1]

-

Step 2: Catalytic Hydrogenation : The resulting 3-(2-methoxyethoxy)propionitrile is then reduced to the target primary amine, this compound, through catalytic hydrogenation under pressure. A Raney nickel-based catalyst is commonly employed for this transformation.[1]

Reaction Mechanisms

Step 1: Base-Catalyzed Cyanoethylation

The initial step is a classic example of a base-catalyzed Michael (or conjugate) addition. The nitrile group of acrylonitrile is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

The mechanism proceeds as follows:

-

Deprotonation : The basic catalyst, sodium methoxide (CH₃ONa), deprotonates the hydroxyl group of 2-methoxyethanol to form a nucleophilic 2-methoxyethoxide anion.

-

Nucleophilic Attack : The 2-methoxyethoxide anion attacks the electrophilic β-carbon of acrylonitrile, breaking the π-bond of the alkene.

-

Protonation : The resulting carbanion intermediate is stabilized by resonance with the nitrile group. It is subsequently protonated by the methanol formed in the first step, regenerating the methoxide catalyst and yielding the product, 3-(2-methoxyethoxy)propionitrile.

Caption: Base-catalyzed cyanoethylation of 2-methoxyethanol.

Step 2: Catalytic Hydrogenation of Nitrile

The second stage involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂). This is a heterogeneous catalytic process occurring on the surface of a Raney nickel catalyst.

The generally accepted mechanism involves the following key steps:

-

Adsorption : Both hydrogen gas (H₂) and the nitrile, 3-(2-methoxyethoxy)propionitrile, are adsorbed onto the active sites of the Raney nickel catalyst surface.

-

Hydrogen Activation : The H-H bond in molecular hydrogen is cleaved, forming reactive atomic hydrogen species on the nickel surface.

-

Stepwise Reduction : The adsorbed nitrile undergoes stepwise hydrogenation. The carbon-nitrogen triple bond is reduced first to an imine intermediate (R-CH=NH).

-

Further Reduction : The imine intermediate is then further hydrogenated to the final primary amine (R-CH₂NH₂).

-

Desorption : The final product, this compound, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

To enhance the selectivity towards the primary amine and suppress the formation of secondary and tertiary amine byproducts, ammonia is often introduced into the reaction mixture.[1] Ammonia can react with the imine intermediate to regenerate the primary amine upon hydrogenation, shifting the equilibrium away from byproduct formation.

Caption: Workflow of nitrile hydrogenation on a catalyst surface.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as derived from industrial process descriptions.[1]

| Parameter | Step 1: Condensation | Step 2: Hydrogenation |

| Reactants | Ethylene glycol monomethyl ether, Acrylonitrile | 3-(2-methoxyethoxy)-propionitrile, Hydrogen, Ammonia |

| Molar Ratio | Ethylene glycol monomethyl ether : Acrylonitrile = 1 : 1-1.1 | - |

| Catalyst | Sodium methoxide | Raney nickel-cobalt-chromium composite |

| Weight Ratio | - | 3-(2-methoxyethoxy)-propionitrile : Catalyst : Ammonia = 4000-4500 : 20-30 : 8500-9000 |

| Temperature | 25 - 30 °C | 90 - 100 °C |

| Pressure | Atmospheric | 3 - 4 MPa |

| Reaction Time | ~60 minutes (after addition) | ~4 hours |

| Inhibitor | Hydroquinone | - |

Experimental Protocols

The following protocols are based on the procedures described in the patent literature for the industrial synthesis of this compound.[1]

Protocol 1: Synthesis of 3-(2-methoxyethoxy)-propionitrile (Condensation)

-

Reactor Preparation : Charge the reactor with ethylene glycol monomethyl ether.

-

Catalyst and Inhibitor Addition : Add sodium methoxide (catalyst) and hydroquinone (polymerization inhibitor) to the reactor.

-

Reactant Addition : While stirring, slowly add acrylonitrile dropwise to the mixture. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile should be maintained between 1:1 and 1:1.1.

-

Temperature Control : Maintain the reaction temperature between 25 and 30 °C throughout the addition of acrylonitrile.

-

Reaction Completion : After the dropwise addition is complete, continue the reaction under heat preservation for approximately 60 ± 10 minutes.

-

Purification : The crude product is then distilled to obtain pure 3-(2-methoxyethoxy)-propionitrile as a colorless liquid.

Protocol 2: Synthesis of this compound (Hydrogenation)

-

Reactor Charging : Charge a high-pressure autoclave with the distilled 3-(2-methoxyethoxy)-propionitrile and the Raney nickel-cobalt-chromium composite catalyst.

-

Ammonia Introduction : Introduce ammonia into the autoclave. The weight ratio of 3-(2-methoxyethoxy)-propionitrile to catalyst to ammonia should be approximately 4000-4500 : 20-30 : 8500-9000.

-

Reaction Conditions : Heat the reactor to a temperature of 90-100 °C and pressurize with hydrogen to 3-4 MPa.

-

Hydrogenation : Carry out the liquid-phase catalytic hydrogenation reaction for 4 ± 0.5 hours, maintaining the specified temperature and pressure.

-

Work-up : After the reaction is complete, cool the reactor and vent the excess pressure.

-

Purification : The crude product can be further purified by rectification to obtain high-purity this compound.

References

Methodological & Application

Application of 3-(2-Methoxyethoxy)propylamine in the Synthesis of Disperse Dyes

Introduction

3-(2-Methoxyethoxy)propylamine is a versatile primary amine that serves as a crucial intermediate in the synthesis of various chemical compounds. In the realm of textile chemistry, it is notably employed in the production of specific disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate. The incorporation of the this compound moiety into the dye structure can influence its dyeing properties, including shade, fastness, and affinity for the fiber. This document provides detailed application notes and protocols regarding the use of this compound in the synthesis of disperse dyes, with a specific focus on its role in the production of C.I. Disperse Blue 60.

Application in Anthraquinone Dyes: Synthesis of C.I. Disperse Blue 60

One of the primary applications of this compound in the dye industry is in the synthesis of C.I. Disperse Blue 60, a bright turquoise blue dye known for its good fastness properties on polyester fabrics.[1][2] The molecular structure of C.I. Disperse Blue 60 is an anthraquinone derivative, and this compound is introduced in the final stage of the synthesis through a condensation reaction.[1][3]

The manufacturing process of C.I. Disperse Blue 60 involves a multi-step synthesis to create a complex anthraquinone intermediate, which is then reacted with this compound.[1][3] The IUPAC name for the final dye is 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone.[4]

Chemical Structure of C.I. Disperse Blue 60

Caption: Chemical Structure of C.I. Disperse Blue 60.

Synthesis Pathway

The overall synthesis of C.I. Disperse Blue 60 is complex, starting from 1,4-diaminoanthraquinone. The key final step, which directly involves this compound, is a condensation reaction with a pre-formed anthraquinone intermediate.

Caption: Synthesis pathway of C.I. Disperse Blue 60.

Experimental Protocols

Protocol 1: Synthesis of C.I. Disperse Blue 60 via Condensation

This protocol details the final condensation step in the synthesis of C.I. Disperse Blue 60, where this compound is reacted with the pre-synthesized anthraquinone intermediate.

Materials:

-

1,4-diamino-2,3-dicyanoanthraquinone intermediate (10 parts by weight)

-

Absolute ethanol (20-60 parts by volume)

-

This compound (γ-methoxypropylamine)

-

Reaction flask equipped with a stirrer and condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a reaction flask, add 20-60 parts of absolute ethanol.

-

Add 10 parts of the dry 1,4-diamino-2,3-dicyanoanthraquinone intermediate powder to the ethanol and stir to create a uniform suspension.

-

Add this compound to the reaction mixture. The stoichiometric amount will depend on the precise structure of the intermediate.

-

Heat the reaction mixture to 60-80°C with continuous stirring.

-

Maintain the reaction at this temperature until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture.

-

The solid product is collected by filtration.

-

The resulting filter cake is washed and dried to yield the final product, C.I. Disperse Blue 60.[3]

Protocol 2: General Procedure for Azo Disperse Dye Synthesis

While the primary documented use of this compound is in the synthesis of an anthraquinone dye, its chemical structure as a primary amine also allows it to potentially act as a coupling component in the synthesis of azo disperse dyes. Azo dyes are formed through the reaction of a diazonium salt with a coupling component. The following is a general protocol for such a synthesis.

Materials:

-

Aromatic amine (for diazotization), e.g., 4-nitroaniline (10 mmol)

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

This compound (coupling component, 10 mmol)

-

Ethanol

-

Sodium hydroxide

-

Ice bath

-

Beakers and stirring equipment

Procedure:

Part A: Diazotization of Aromatic Amine

-

Dissolve the aromatic amine (10 mmol) in concentrated hydrochloric acid (e.g., 4 mL for aniline).[5]

-

Cool the solution to 0-5°C in an ice bath.

-

Prepare a cold solution of sodium nitrite (e.g., 0.7 g in 10 mL of water) and slowly add it to the amine solution while maintaining the temperature below 5°C.[5]

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Part B: Coupling Reaction

-

In a separate beaker, dissolve this compound (10 mmol) in ethanol (e.g., 15 mL) containing sodium hydroxide (e.g., 1.2 g).[5]

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for approximately 30 minutes.[5]

-

The precipitated azo dye is then collected by filtration, washed with water, and dried.

Data Presentation

The performance of a disperse dye is evaluated by its fastness properties on a specific fabric, typically polyester. The following table summarizes the reported fastness properties of C.I. Disperse Blue 60. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

| Fastness Property | ISO Standard Rating | AATCC Standard Rating |

| Light Fastness | 7 | 7-8 |

| Washing Fastness (Fading) | 4-5 | 5 |

| Washing Fastness (Staining) | 4-5 | 4-5 |

| Perspiration Fastness (Fading) | 5 | 5 |

| Perspiration Fastness (Staining) | 4-5 | 4-5 |

| Ironing Fastness (Fading) | 4-5 | - |

| Ironing Fastness (Staining) | 3-4 | - |

Table compiled from data in World Dye Variety.[1]

Visualization of Experimental Workflow

Workflow for C.I. Disperse Blue 60 Synthesis (Final Step)

Caption: Experimental workflow for the condensation step.

Conclusion